molecular formula C10H21O7P2-3 B14344615 [Decoxy(oxido)phosphoryl] phosphate CAS No. 105697-61-8

[Decoxy(oxido)phosphoryl] phosphate

Cat. No.: B14344615
CAS No.: 105697-61-8
M. Wt: 315.22 g/mol
InChI Key: CEKGTJRVHWDNJJ-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Decoxy(oxido)phosphoryl] phosphate is a chemical compound with the molecular formula C10H22O7P2 It is known for its unique structure, which includes a phosphoryl group bonded to a decoxy group and an oxido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Decoxy(oxido)phosphoryl] phosphate typically involves the reaction of decanol with phosphoryl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous conditions using solvents like dichloromethane

    Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

[Decoxy(oxido)phosphoryl] phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state products.

    Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

    Substitution: The phosphoryl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce phosphine oxides.

Scientific Research Applications

[Decoxy(oxido)phosphoryl] phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving phosphate metabolism.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of [Decoxy(oxido)phosphoryl] phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a phosphorylating agent, transferring its phosphoryl group to specific substrates. This process is mediated by the formation of a transition state complex, which facilitates the transfer of the phosphoryl group.

Comparison with Similar Compounds

Similar Compounds

    Phosphoryl chloride: A related compound used in similar synthetic applications.

    Decyl phosphate: Shares structural similarities but differs in its reactivity and applications.

    Oxido-phosphoryl derivatives: Compounds with similar functional groups but varying in their specific substituents.

Uniqueness

[Decoxy(oxido)phosphoryl] phosphate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its versatility in scientific research make it a valuable compound in various fields.

Properties

CAS No.

105697-61-8

Molecular Formula

C10H21O7P2-3

Molecular Weight

315.22 g/mol

IUPAC Name

[decoxy(oxido)phosphoryl] phosphate

InChI

InChI=1S/C10H24O7P2/c1-2-3-4-5-6-7-8-9-10-16-19(14,15)17-18(11,12)13/h2-10H2,1H3,(H,14,15)(H2,11,12,13)/p-3

InChI Key

CEKGTJRVHWDNJJ-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCCOP(=O)([O-])OP(=O)([O-])[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.